1-benzyl-5-methyl-2-phenyl-1H-benzimidazole

Lipophilicity Drug-likeness Physicochemical profiling

1-Benzyl-5-methyl-2-phenyl-1H-benzimidazole (CAS 39235-95-5, molecular formula C₂₁H₁₈N₂, MW 298.4 g/mol) is a fully substituted 1H-benzimidazole derivative bearing a benzyl group at N-1, a methyl group at C-5, and a phenyl ring at C-2. It belongs to the 2-aryl-1-arylmethyl-1H-benzimidazole subclass, a scaffold associated with antioxidant, xanthine oxidase inhibitory, antiproliferative, and antimicrobial activities.

Molecular Formula C21H18N2
Molecular Weight 298.4 g/mol
CAS No. 39235-95-5
Cat. No. B15472992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-5-methyl-2-phenyl-1H-benzimidazole
CAS39235-95-5
Molecular FormulaC21H18N2
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C(=N2)C3=CC=CC=C3)CC4=CC=CC=C4
InChIInChI=1S/C21H18N2/c1-16-12-13-20-19(14-16)22-21(18-10-6-3-7-11-18)23(20)15-17-8-4-2-5-9-17/h2-14H,15H2,1H3
InChIKeyFTIWILVRIJVJKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-5-methyl-2-phenyl-1H-benzimidazole (CAS 39235-95-5): Procurement-Grade Overview for Benzimidazole Library Design


1-Benzyl-5-methyl-2-phenyl-1H-benzimidazole (CAS 39235-95-5, molecular formula C₂₁H₁₈N₂, MW 298.4 g/mol) is a fully substituted 1H-benzimidazole derivative bearing a benzyl group at N-1, a methyl group at C-5, and a phenyl ring at C-2 [1]. It belongs to the 2-aryl-1-arylmethyl-1H-benzimidazole subclass, a scaffold associated with antioxidant, xanthine oxidase inhibitory, antiproliferative, and antimicrobial activities [2]. Unlike its N-unsubstituted or mono-substituted analogs, the compound lacks hydrogen bond donor capacity (HBD = 0) and possesses a single hydrogen bond acceptor site (HBA = 1), resulting in a computed XLogP3 of 5.1 that places it in a distinctly higher lipophilicity regime compared to its closest structural relatives [1].

Why 1-Benzyl-5-methyl-2-phenyl-1H-benzimidazole Cannot Be Substituted by Generic Benzimidazole Analogs in Focused Library Synthesis


Within the 2-phenylbenzimidazole chemotype, the simultaneous presence of N-1 benzyl and C-5 methyl substituents creates a unique physicochemical profile that simple benzimidazole congeners cannot replicate. The N-benzyl group forces a near-perpendicular orientation relative to the benzimidazole plane (dihedral angle of ~88.9° in the des-methyl analog [1]), while the 5-methyl substituent modulates both electronic character and lipophilicity. The combined effect yields an XLogP3 of 5.1—approximately 0.4 log units higher than 1-benzyl-2-phenyl-1H-benzimidazole (XLogP3 = 4.7) [2] and approximately 1.5 log units higher than 5-methyl-2-phenyl-1H-benzimidazole (LogP ≈ 3.5) . This lipophilicity differential is pharmacokinetically meaningful and precludes direct functional interchangeability in partition-dependent assays, membrane permeability screens, or structure-activity relationship (SAR) campaigns where hydrophobicity is a critical design parameter.

Quantitative Differentiation Guide for 1-Benzyl-5-methyl-2-phenyl-1H-benzimidazole: Evidence-Based Comparator Analysis


Lipophilicity (XLogP3) Comparison Against Two Closest Structural Analogs

The computed octanol-water partition coefficient (XLogP3) for 1-benzyl-5-methyl-2-phenyl-1H-benzimidazole is 5.1 [1]. This value exceeds that of the des-methyl analog 1-benzyl-2-phenyl-1H-benzimidazole (XLogP3 = 4.7) [2] by Δ = +0.4 log units and substantially exceeds that of the N-unsubstituted analog 5-methyl-2-phenyl-1H-benzimidazole (ACD/LogP ≈ 3.71, Δ = +1.4 log units) . The rank order of increasing lipophilicity tracks the progressive addition of hydrophobic substituents: 5-methyl-2-phenyl-1H-benzimidazole < 1-benzyl-2-phenyl-1H-benzimidazole < 1-benzyl-5-methyl-2-phenyl-1H-benzimidazole.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Donor Count: Absence of HBD Capability as a Differentiator from N–H Benzimidazoles

1-Benzyl-5-methyl-2-phenyl-1H-benzimidazole possesses zero hydrogen bond donors (HBD = 0) and a single hydrogen bond acceptor (HBA = 1) [1]. In contrast, 5-methyl-2-phenyl-1H-benzimidazole retains the N1–H proton (HBD = 1, HBA = 1), enabling intermolecular hydrogen bonding that can influence solubility, crystal packing, and target engagement . The complete alkylation of N-1 with a benzyl group abolishes this H-bond donor functionality, altering the compound's behavior in hydrogen-bond-dependent recognition environments.

Hydrogen bonding Permeability Crystal engineering

Molecular Topology: Rotatable Bond Count and Conformational Flexibility

The target compound contains three rotatable bonds (the N1–CH₂–phenyl linkage, and the C2–phenyl and C5–methyl bonds), identical to 1-benzyl-2-phenyl-1H-benzimidazole but one more than 5-methyl-2-phenyl-1H-benzimidazole (which lacks the N-benzyl group) [1]. The N-benzyl substituent adopts a near-perpendicular orientation relative to the benzimidazole plane (dihedral angle ≈ 88.9° in the crystallographically characterized des-methyl analog) [2]. This conformational feature introduces an additional degree of rotational freedom that differentiates the compound's ligand binding entropy profile from simpler 2-phenylbenzimidazole scaffolds.

Conformational analysis Molecular recognition Entropic penalty

Class-Level Biological Activity: Antioxidant and Xanthine Oxidase Inhibition Potential of the 2-Aryl-1-arylmethyl-1H-benzimidazole Scaffold

The 2-aryl-1-arylmethyl-1H-benzimidazole scaffold, which encompasses 1-benzyl-5-methyl-2-phenyl-1H-benzimidazole, has been systematically evaluated in vitro for antioxidant activity and xanthine oxidase (XO) inhibition. Nile et al. (2013) demonstrated that compounds within this class exhibit moderate-to-strong DPPH radical scavenging activity, reducing ability, and significant XO inhibition, with few exceptions across the tested panel [1]. While the specific IC₅₀ values were not reported for the 5-methyl-2-phenyl-1-benzyl substituted member, the scaffold as a whole was deemed reactive toward DPPH radical and possessed considerable reducing ability. The authors concluded that 2-aryl-1-arylmethyl-1H-benzimidazoles 'can be considered as potential antioxidant and xanthine oxidase inhibitory agents' for the design of lead antioxidant and antigout drug candidates [1]. In contrast, 2-aryl-1H-benzimidazoles lacking the N-arylmethyl substituent were not included in this study, precluding direct comparison of the N-benzyl contribution to XO inhibition within this dataset.

Antioxidant Xanthine oxidase inhibition Antigout

Physicochemical Profile Synergy: Combined N-Benzyl and 5-Methyl Substitution Enables MW <300 with High logP

At MW 298.4 g/mol, 1-benzyl-5-methyl-2-phenyl-1H-benzimidazole remains below the common 300 Da threshold often used as a cutoff for fragment-based screening libraries while achieving an XLogP3 of 5.1—a combination that is uncommon among simple benzimidazoles [1]. The des-methyl analog 1-benzyl-2-phenyl-1H-benzimidazole (MW 284.4, XLogP3 4.7) is lighter but less lipophilic [2]. The 5-methyl-2-phenyl-1H-benzimidazole (MW 208.3, LogP ~3.5) is significantly lighter and markedly less lipophilic . The 1,2-dibenzylbenzimidazole regioisomer (CAS 22492-49-5; MW 298.4, same formula C₂₁H₁₈N₂) has the same molecular weight but a different substitution pattern [3]. This positions the compound as a useful probe for studying how a single methyl group increment on the benzimidazole core modulates logP while maintaining a molecular weight compatible with fragment-based lead discovery.

Lead-likeness Fragment-based drug design Physicochemical optimization

Recommended Research and Procurement Scenarios for 1-Benzyl-5-methyl-2-phenyl-1H-benzimidazole Based on Quantitative Differentiation Evidence


Lipophilicity-Dependent SAR Campaigns: Use as a High-logP Benzimidazole Probe

When constructing a benzimidazole-focused library for membrane permeability or logP-dependent SAR exploration, 1-benzyl-5-methyl-2-phenyl-1H-benzimidazole serves as a high-logP reference compound (XLogP3 = 5.1). Its lipophilicity exceeds that of the common 1-benzyl-2-phenyl-1H-benzimidazole (XLogP3 = 4.7) by 0.4 log units and the N-unsubstituted 5-methyl-2-phenyl-1H-benzimidazole (LogP ≈ 3.5–3.7) by over 1.4 log units [1]. This gradient of logP values spanning from ~3.5 to 5.1 across three structurally related benzimidazoles enables systematic correlation of lipophilicity with biological readouts such as cellular permeability, plasma protein binding, or CYP450 inhibition [1].

Xanthine Oxidase Inhibitor Screening and Antioxidant Probe Development

Based on the class-level evidence that 2-aryl-1-arylmethyl-1H-benzimidazoles possess moderate-to-strong xanthine oxidase inhibitory activity and DPPH radical scavenging capacity, this compound can be deployed as a screening candidate in antioxidant and antigout drug discovery programs [2]. The 5-methyl substitution may provide a handle for metabolic stabilization or potency modulation compared to the unsubstituted benzimidazole core, a hypothesis testable through comparative SAR using the des-methyl analog (CAS 739-88-8) as a matched control [2].

Membrane Permeability Model Compounds in Caco-2 or PAMPA Assays

With zero hydrogen bond donors, a low TPSA of 17.8 Ų, and high calculated logP (XLogP3 = 5.1), this compound is predicted to exhibit favorable passive membrane permeability [1]. It can serve as a benzimidazole-class reference standard in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer transport studies, where its permeability can be benchmarked against the more polar 5-methyl-2-phenyl-1H-benzimidazole (TPSA = 28.68 Ų, HBD = 1) to quantify the permeability-enhancing effect of N-benzyl substitution and HBD removal .

Fragment-Based Drug Design Libraries Requiring Sub-300 Da Lipophilic Scaffolds

At MW 298.4 g/mol and XLogP3 5.1, this compound occupies a sparsely populated region of physicochemical space at the upper boundary of fragment-like molecular weight with high lipophilicity [1]. Procurement for fragment-based screening collections is justified when the goal is to sample hydrophobic chemical space without exceeding the 300 Da fragment limit—a balancing act that differentiates this compound from both lighter, less lipophilic benzimidazoles (e.g., 5-methyl-2-phenyl-1H-benzimidazole) and heavier, more complex N-alkylated benzimidazole derivatives that exceed fragment cutoffs [3].

Quote Request

Request a Quote for 1-benzyl-5-methyl-2-phenyl-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.